molecular formula C13H13N3O5 B11838313 2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid CAS No. 84677-20-3

2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid

Cat. No.: B11838313
CAS No.: 84677-20-3
M. Wt: 291.26 g/mol
InChI Key: WFKCGOXPFCDCKV-UHFFFAOYSA-N
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Description

2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a hydroxy group at position 8 and a nitro group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 8-hydroxyquinoline to introduce the nitro group at position 5. This is followed by the alkylation of the resulting 5-nitro-8-hydroxyquinoline with a suitable alkylating agent to introduce the methyl group at position 7. The final step involves the reaction of the intermediate with an amino acid derivative, such as alanine, under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a quinoline-8-one derivative.

    Reduction: Formation of 2-(((8-Hydroxy-5-aminoquinolin-7-yl)methyl)amino)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the quinoline moiety.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions due to the presence of the hydroxy and amino groups, which can disrupt metal-dependent biological processes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A simpler analog with similar chelating properties but lacking the nitro and amino acid moieties.

    5-Nitro-8-hydroxyquinoline: Similar structure but without the amino acid moiety, used as an antimicrobial agent.

    Quinoline-8-carboxylic acid: Contains a carboxylic acid group but lacks the nitro and amino substituents.

Uniqueness

2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid is unique due to the combination of the quinoline ring system with the hydroxy, nitro, and amino acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

84677-20-3

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

2-[(8-hydroxy-5-nitroquinolin-7-yl)methylamino]propanoic acid

InChI

InChI=1S/C13H13N3O5/c1-7(13(18)19)15-6-8-5-10(16(20)21)9-3-2-4-14-11(9)12(8)17/h2-5,7,15,17H,6H2,1H3,(H,18,19)

InChI Key

WFKCGOXPFCDCKV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCC1=CC(=C2C=CC=NC2=C1O)[N+](=O)[O-]

Origin of Product

United States

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